2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
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Overview
Description
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of a dichlorobenzyl group, a methylstyryl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methylstyryl Group: The methylstyryl group can be attached through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and methylstyryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorobenzyl)-3(2H)-pyridazinone: Lacks the methylstyryl group, which may affect its chemical reactivity and biological activity.
6-(4-methylstyryl)-3(2H)-pyridazinone: Lacks the dichlorobenzyl group, which may influence its overall properties.
Uniqueness
2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is unique due to the presence of both the dichlorobenzyl and methylstyryl groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone is a member of the pyridazinone class, characterized by its unique chemical structure which includes a pyridazinone core, a dichlorobenzyl group, and a methylstyryl substituent. This article explores the biological activity of this compound, synthesizing available research findings and data to provide a comprehensive overview.
Chemical Formula and Characteristics
- Chemical Formula : C20H16Cl2N2O
- Molar Mass : 371.26 g/mol
- IUPAC Name : 2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one
The structural elements of this compound suggest significant lipophilicity due to the presence of the dichlorobenzyl and methylstyryl groups, which may enhance its ability to penetrate biological membranes.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Dichlorobenzyl Group : Nucleophilic substitution using 2,4-dichlorobenzyl chloride.
- Attachment of the Methylstyryl Group : A Heck reaction coupling styrene derivatives with the pyridazinone core in the presence of a palladium catalyst.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Disruption of enzymatic pathways critical for cell survival.
- Membrane Interaction : Alteration of cell membrane integrity leading to cell death.
- DNA Interference : Inhibition of DNA replication or transcription processes.
These mechanisms are common among pyridazinones and can vary based on specific structural features.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(2,4-dichlorobenzyl)-3(2H)-pyridazinone | Lacks methylstyryl group | Limited data available |
6-(4-methylstyryl)-3(2H)-pyridazinone | Lacks dichlorobenzyl group | Potential anticancer activity |
The unique combination of substituents in this compound may confer distinct properties compared to its analogs, potentially enhancing its efficacy against various biological targets.
Anticancer Activity
Research has indicated that pyridazinone derivatives exhibit anticancer properties through various mechanisms. For instance, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Properties
Studies have shown that certain pyridazinones possess antimicrobial activity against a range of pathogens. The lipophilicity imparted by substituents like dichlorobenzyl enhances membrane disruption capabilities, making them effective against bacterial strains .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O/c1-14-2-4-15(5-3-14)6-9-18-10-11-20(25)24(23-18)13-16-7-8-17(21)12-19(16)22/h2-12H,13H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCIBLIEGQQMP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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